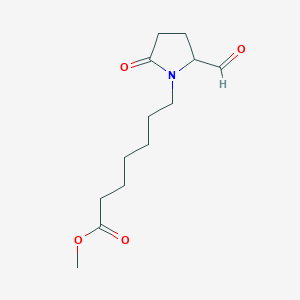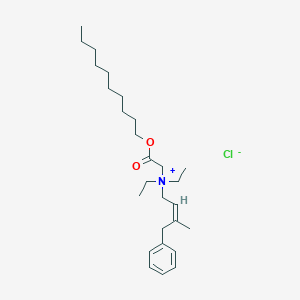
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride is a complex organic compound that features a benzyl group, a butenyl group, and a decyloxycarbonylmethyl group attached to a diethylammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and butenyl intermediates, followed by their coupling with the decyloxycarbonylmethyl group. The final step involves the quaternization of the diethylamine with the chloride ion to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The benzyl and butenyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid, butenoic acid.
Reduction: Saturated ammonium salts.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Scientific Research Applications
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis in microbial organisms. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium chloride: Similar quaternary ammonium structure but lacks the butenyl and decyloxycarbonylmethyl groups.
Cetyltrimethylammonium chloride: Contains a long alkyl chain but lacks the benzyl and butenyl groups.
Tetrabutylammonium chloride: Features four butyl groups attached to the ammonium ion.
Uniqueness
(3-Benzyl-2-butenyl)(decyloxycarbonylmethyl)diethylammonium chloride is unique due to its combination of benzyl, butenyl, and decyloxycarbonylmethyl groups, which confer distinct chemical and biological properties. This structural diversity allows for a wide range of applications and reactivity compared to other quaternary ammonium compounds.
Properties
CAS No. |
57757-50-3 |
|---|---|
Molecular Formula |
C27H46ClNO2 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
(2-decoxy-2-oxoethyl)-diethyl-[(Z)-3-methyl-4-phenylbut-2-enyl]azanium;chloride |
InChI |
InChI=1S/C27H46NO2.ClH/c1-5-8-9-10-11-12-13-17-22-30-27(29)24-28(6-2,7-3)21-20-25(4)23-26-18-15-14-16-19-26;/h14-16,18-20H,5-13,17,21-24H2,1-4H3;1H/q+1;/p-1/b25-20-; |
InChI Key |
YRXMIJCZFQUZRO-RKVLWQGQSA-M |
Isomeric SMILES |
CCCCCCCCCCOC(=O)C[N+](CC)(CC)C/C=C(/C)\CC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
CCCCCCCCCCOC(=O)C[N+](CC)(CC)CC=C(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


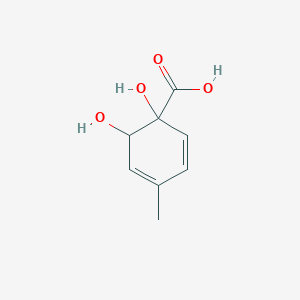

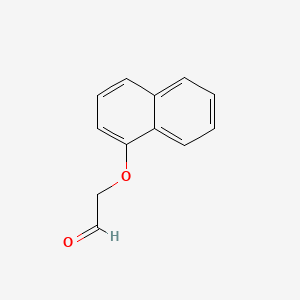
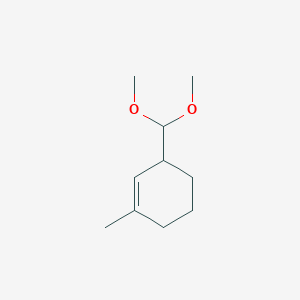
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)
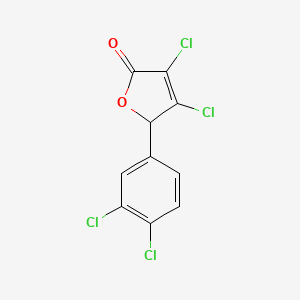
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)

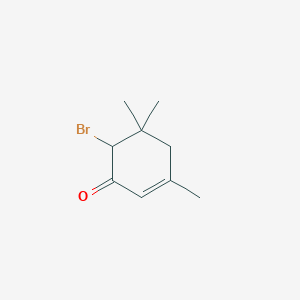
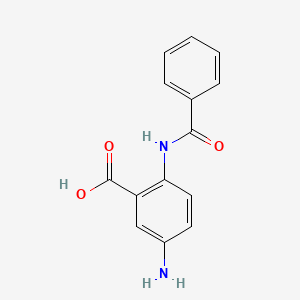
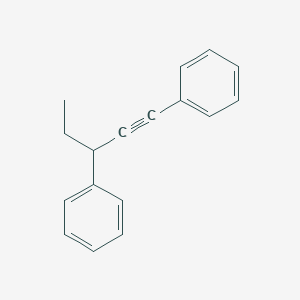
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
